2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid
Overview
Description
Desethyl KBT-3022 is a chemical compound with the molecular formula C23H20N2O4S and a molecular weight of 420.48 g/mol . It is the main active metabolite of the antiplatelet agent KBT-3022 . This compound has shown significant potential in inhibiting platelet aggregation, making it a valuable subject of study in the field of pharmacology .
Preparation Methods
The synthesis of Desethyl KBT-3022 involves the conversion of KBT-3022 through a series of chemical reactions. The synthetic route typically includes the removal of an ethyl group from KBT-3022, resulting in the formation of Desethyl KBT-3022 . The reaction conditions for this process often involve the use of specific reagents and catalysts to facilitate the de-ethylation process . Industrial production methods for Desethyl KBT-3022 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Desethyl KBT-3022 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Desethyl KBT-3022 may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Desethyl KBT-3022 has a wide range of scientific research applications, including:
Mechanism of Action
Desethyl KBT-3022 exerts its effects by inhibiting platelet aggregation. It achieves this by targeting specific molecular pathways involved in platelet activation. The compound inhibits the thrombin-induced aggregation of washed platelets in a concentration-dependent manner. This inhibition is achieved through the blockade of key receptors and enzymes involved in the platelet activation process.
Comparison with Similar Compounds
Desethyl KBT-3022 is unique in its potent antiplatelet activity compared to other similar compounds. Some similar compounds include:
Ticlopidine: Another antiplatelet agent that inhibits platelet aggregation but with different molecular targets and pathways.
Clopidogrel: A widely used antiplatelet drug that also inhibits platelet aggregation but through a different mechanism of action.
Prasugrel: Similar to clopidogrel, it inhibits platelet aggregation but is more potent and has a faster onset of action.
Desethyl KBT-3022 stands out due to its specific inhibition of thrombin-induced platelet aggregation and its potential for lower side effects compared to other antiplatelet agents .
Properties
IUPAC Name |
2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)30-23(24-21)19-4-3-13-25(19)14-20(26)27/h3-13H,14H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSPVPWIMGZXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CN3CC(=O)O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143656 | |
Record name | Desethyl KB 3022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101001-72-3 | |
Record name | Desethyl KB 3022 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desethyl KB 3022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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